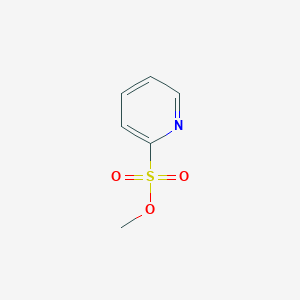

2-Pyridinesulfonic acid methyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Pyridinesulfonic acid methyl ester is a chemical compound with the molecular formula C6H7NO3S. It is a derivative of 2-Pyridinesulfonic acid, which has the molecular formula C5H5NO3S .

Synthesis Analysis

The synthesis of esters, including 2-Pyridinesulfonic acid methyl ester, can be accomplished through several methods. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Another method involves the use of diazomethane, which reacts with carboxylic acids to produce methyl esters .Molecular Structure Analysis

The molecular structure of 2-Pyridinesulfonic acid methyl ester can be inferred from its parent compound, 2-Pyridinesulfonic acid. The latter has an average mass of 159.163 Da and a mono-isotopic mass of 158.999008 Da . The addition of a methyl group (CH3) to form the ester would increase these masses by the atomic mass of carbon and three hydrogens.Chemical Reactions Analysis

Esters, including 2-Pyridinesulfonic acid methyl ester, can undergo a variety of chemical reactions. For instance, they can participate in base-promoted direct amidation reactions . They can also undergo reactions such as transesterification .Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding, making their boiling points intermediate between nonpolar alkanes and alcohols, which do engage in hydrogen bonding . The specific physical and chemical properties of 2-Pyridinesulfonic acid methyl ester would depend on its exact molecular structure.Applications De Recherche Scientifique

Formation of 2-Pyridinesulfonate Esters

2-Pyridinesulfonyl chloride, a related compound, is utilized for the formation of 2-pyridinesulfonate esters. These esters serve as excellent metal-assisted leaving groups in SN2 displacement reactions with magnesium halides, as well as in elimination reactions. Alkyl 2-pyridinesulfonate esters can be transformed into 2-alkylpyridines when treated with organometallic reagents, showcasing the role of 2-pyridinesulfonic acid derivatives in facilitating complex chemical transformations (Hanessian, 2001).

Antimicrobial Activity

Pyridine-bridged 2,6-bis-carboxamide Schiff's bases, derived from pyridine-2,6-dicarbonyl dichloride and amino acid methyl esters, exhibited significant antimicrobial activity against various bacteria and fungi. This demonstrates the potential of pyridine derivatives, including those related to 2-pyridinesulfonic acid methyl ester, in developing new antimicrobial agents (Al-Omar & Amr, 2010).

Selective Deprotection and Amidation

The 2-pyridyl residue, indicative of the structural influence of 2-pyridinesulfonic acid methyl ester, acts as a protecting group for carboxylic acids. It can be selectively cleaved under mild conditions, highlighting its utility in synthetic strategies for the preparation of complex molecules. This selective deprotection maintains the integrity of various functional groups, including other ester moieties, demonstrating its significance in organic synthesis (Yamada & Abe, 2010).

Luminescent Properties

Studies on substituted 2-pyridylthiazoles, which share structural similarities with 2-pyridinesulfonic acid methyl ester, revealed high luminescence efficiency. These compounds exhibit strong absorption, fluorescence, and large Stokes shift values, making them potential candidates for applications in metal sensing and laser dyes (Grummt, Weiss, Birckner, & Beckert, 2007).

S-Methylation of N-Containing Heterocyclic Thiols

The reactivity of 2-Mercaptopyridine-3-carboxylic acid with methanol under acidic conditions to afford S-methylated methyl esters emphasizes the chemical versatility of pyridine sulfonic acid derivatives. This S-methylation reaction is applicable to various N-containing heterocyclic thiols, further demonstrating the wide-ranging utility of these compounds in synthetic chemistry (Shimizu, Shimazaki, Kon, & Konakahara, 2010).

Mécanisme D'action

Target of Action

It is known to be used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of Suzuki–Miyaura coupling, the 2-Pyridinesulfonic acid methyl ester may participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

Its role in suzuki–miyaura coupling suggests it may influence pathways involving carbon–carbon bond formation .

Result of Action

Its role in Suzuki–Miyaura coupling suggests it may facilitate the formation of new carbon–carbon bonds .

Action Environment

The action, efficacy, and stability of 2-Pyridinesulfonic acid methyl ester can be influenced by various environmental factors. For instance, in the context of Suzuki–Miyaura coupling, the reaction conditions can impact the effectiveness of the process .

Orientations Futures

Propriétés

IUPAC Name |

methyl pyridine-2-sulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO3S/c1-10-11(8,9)6-4-2-3-5-7-6/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEHRGJFMNVONED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COS(=O)(=O)C1=CC=CC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20549547 |

Source

|

| Record name | Methyl pyridine-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20549547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Pyridinesulfonic acid methyl ester | |

CAS RN |

111480-82-1 |

Source

|

| Record name | Methyl pyridine-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20549547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B174170.png)

![1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride](/img/structure/B174174.png)